molecular formula C17H22N2O3S B2563290 1-(2-ethoxyphenyl)-3-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}urea CAS No. 2210139-42-5

1-(2-ethoxyphenyl)-3-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}urea

Cat. No.: B2563290
CAS No.: 2210139-42-5
M. Wt: 334.43
InChI Key: XLTWHESPIBBJFJ-UHFFFAOYSA-N
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Description

1-(2-ethoxyphenyl)-3-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}urea is a complex organic compound that features a unique combination of functional groups, including an ethoxyphenyl group, a hydroxypropyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-ethoxyphenyl)-3-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}urea typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method for synthesizing thiophene derivatives is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Once the thiophene derivative is prepared, it can be further reacted with other intermediates to form the final compound. The reaction conditions typically involve the use of organic solvents such as acetonitrile (MeCN) and bases like sodium bicarbonate (NaHCO3) to facilitate the cyclization and formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-(2-ethoxyphenyl)-3-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}urea can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Bromine (Br2), nitric acid (HNO3)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Halogenated or nitrated derivatives

Mechanism of Action

The mechanism of action of 1-(2-ethoxyphenyl)-3-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}urea involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects. For example, thiophene derivatives have been shown to inhibit kinases and other enzymes involved in inflammation and cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-ethoxyphenyl)-3-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}urea is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxyphenyl group, hydroxypropyl group, and thiophene ring allows for diverse chemical reactivity and potential therapeutic applications.

Properties

IUPAC Name

1-(2-ethoxyphenyl)-3-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S/c1-3-22-15-7-5-4-6-14(15)19-16(20)18-12-17(2,21)10-13-8-9-23-11-13/h4-9,11,21H,3,10,12H2,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLTWHESPIBBJFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NCC(C)(CC2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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